9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant relevance in various scientific fields. . This compound is a derivative of guanosine, a nucleoside that plays a crucial role in the structure of RNA and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps. . The reaction conditions typically involve the use of protecting groups such as silyl ethers and the use of strong bases like sodium hydride for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs .
Biology
In biological research, 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is studied for its role in nucleic acid structure and function. It is used in studies involving RNA and DNA synthesis and repair .
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. It is used in the development of drugs targeting viral replication and cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids. It can interfere with the normal function of RNA and DNA by causing mutations or inhibiting replication . The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A nucleoside with a similar structure but without the methoxy group at the 8-position.
Inosine: Another nucleoside that differs in the base structure, having a hypoxanthine base instead of guanine.
Uniqueness
The uniqueness of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its methoxy group at the 8-position, which imparts different chemical and biological properties compared to other nucleosides. This modification can affect its binding affinity to enzymes and its overall stability in biological systems .
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-7,10,17-18H,2H2,1H3,(H2,12,15,19)/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
GQGLITYAHWJKEG-XXWJQXOGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Origin of Product |
United States |
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